Omaveloxolone (CAS: 1474034-05-3), also known as RTA 408, is a synthetic oleanane triterpenoid and a highly potent, reversible covalent activator of the Keap1-Nrf2 pathway. Unlike earlier-generation cyanoenone-bearing triterpenoids, it features a 2,2-difluoropropanamide moiety that optimizes its electrophilic reactivity [1]. This structural refinement yields low-nanomolar Nrf2 activation potency while significantly reducing off-target thiol binding. For procurement and material selection, omaveloxolone represents a benchmark for high-potency, low-toxicity Nrf2 modulation, particularly suited for chronic in vivo models, advanced formulation studies, and neurodegenerative disease research where precise redox regulation is required without the dose-limiting toxicities of legacy analogs [2].
Substituting omaveloxolone with generic Nrf2 activators like sulforaphane or earlier synthetic triterpenoids like bardoxolone methyl (CDDO-Me) compromises experimental integrity and formulation viability. Natural activators like sulforaphane require micromolar concentrations, necessitating high-dose formulations that often induce vehicle-related artifacts or off-target effects [1]. Conversely, while bardoxolone methyl offers similar nanomolar potency, its highly reactive cyanoenone moiety drives irreversible or overly promiscuous covalent binding to cellular thiols, leading to pronounced cytotoxicity, hepatotoxicity, and cardiovascular liabilities in chronic models [2]. Omaveloxolone’s specific reversible covalent binding to Keap1 Cys151 provides a significantly wider therapeutic window, making it non-interchangeable for applications requiring sustained, non-toxic Nrf2 activation.
In comparative Keap1-Nrf2 activation assays, omaveloxolone demonstrates exceptional potency, achieving Nrf2 activation and downstream NO suppression at low nanomolar concentrations (EC50 ~ 4.4 nM). In contrast, common natural Nrf2 activators such as sulforaphane require micromolar concentrations (EC50 ~ 2,000 to 30,000 nM) to achieve comparable transcriptional responses [1].
| Evidence Dimension | Nrf2 Activation Potency (EC50) |
| Target Compound Data | Omaveloxolone (EC50 ~ 4.4 nM) |
| Comparator Or Baseline | Sulforaphane (EC50 ~ 2,000 - 30,000 nM) |
| Quantified Difference | ~500- to 6,000-fold higher potency for omaveloxolone |
| Conditions | In vitro Keap1-Nrf2 reporter and NO suppression assays |
Allows for ultra-low-dose formulation, minimizing bulk API requirements and avoiding solvent/vehicle toxicity in complex in vivo models.
While both omaveloxolone and bardoxolone methyl (CDDO-Me) are potent synthetic triterpenoids, their toxicity profiles diverge significantly due to structural differences. Bardoxolone methyl contains a highly reactive cyanoenone moiety that leads to promiscuous thiol binding and dose-limiting cytotoxicity (IC50 ~ 280 nM in various cell lines). Omaveloxolone, lacking this specific highly reactive moiety, exhibits a significantly wider safety margin and does not induce the severe hepatotoxicity or cardiovascular toxicity seen with CDDO-Me in chronic dosing models [1].
| Evidence Dimension | Off-target cytotoxicity and in vivo tolerability |
| Target Compound Data | Omaveloxolone (High safety margin, reversible binding) |
| Comparator Or Baseline | Bardoxolone methyl (High off-target thiol reactivity, lower IC50 for cytotoxicity) |
| Quantified Difference | Significantly wider therapeutic window for omaveloxolone |
| Conditions | Chronic in vivo dosing and cellular viability assays |
Essential for long-term chronic disease research (e.g., neurodegeneration) where legacy triterpenoid toxicity would confound survival or efficacy data, ensuring reproducible in vivo workflows.
The mechanism of action for omaveloxolone involves reversible covalent binding to the Cys151 residue of the Keap1 BTB domain. Unlike traditional Class I electrophiles or earlier triterpenoids that form highly stable or irreversible adducts leading to permanent target modification and potential apoptotic triggering at high doses, omaveloxolone's reversible nature allows for transient, controlled Nrf2 accumulation without permanent cellular thiol depletion [1].
| Evidence Dimension | Keap1 Binding Mechanism |
| Target Compound Data | Omaveloxolone (Reversible covalent adduct at Cys151) |
| Comparator Or Baseline | Traditional electrophiles (Irreversible covalent modification) |
| Quantified Difference | Reversible vs. Irreversible target engagement |
| Conditions | Structural and mass spectrometry binding assays |
Provides superior kinetic control over the Nrf2 pathway, making it the preferred API for precision pharmacology and sustained dosing regimens.
Due to its wide safety margin and reversible Keap1 binding, omaveloxolone is a highly suitable Nrf2 activator for long-term in vivo models of neurodegeneration, such as Friedreich's ataxia or ALS. It avoids the premature mortality and hepatotoxicity associated with bardoxolone methyl [1].
The low nanomolar potency of omaveloxolone allows formulators to create highly concentrated, low-volume lipid or amorphous solid dispersions without the bulk limitations of micromolar-range natural activators like sulforaphane [2].
For researchers requiring clean, non-promiscuous activation of the Nrf2 pathway without triggering off-target apoptotic or NF-kB-independent cytotoxic events, omaveloxolone's reversible covalent mechanism provides a superior pharmacological probe compared to legacy irreversible electrophiles [1].